molecular formula C12H13ClN2OS B2938419 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 906783-84-4

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2938419
CAS No.: 906783-84-4
M. Wt: 268.76
InChI Key: NDEDERCACWOHGW-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 7th position and a methyl group at the 4th position on the benzothiazole ring, along with a butanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-chloro-3-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzothiazole ring. The resulting intermediate is then reacted with butanoyl chloride to introduce the butanamide side chain .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and reduce environmental impact. These methods allow for the rapid synthesis of benzothiazole compounds with high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups at specific positions enhances its reactivity and potential as a pharmacologically active compound .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-4-9(16)14-12-15-10-7(2)5-6-8(13)11(10)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEDERCACWOHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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